molecular formula C21H12ClNO5 B2844239 2-[5-(2-Carboxyphenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid CAS No. 832687-22-6

2-[5-(2-Carboxyphenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid

Cat. No.: B2844239
CAS No.: 832687-22-6
M. Wt: 393.78
InChI Key: MQOXUDREGVJRPV-UHFFFAOYSA-N
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Description

2-[5-(2-Carboxyphenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C21H12ClNO5 and its molecular weight is 393.78. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

Synthesis of derivatives similar to 2-[5-(2-Carboxyphenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid involves intricate chemical reactions. For instance, Kandinska et al. (2006) detailed the reaction of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine, resulting in mixtures of trans- and cis-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids. This study underscores the complexity of synthesizing compounds with specific configurations and highlights the role of solvents and temperature in steering the reaction towards desired isomers Molecules, 2006.

Pro-drug Systems

Berry et al. (1997) explored the potential of the 5-nitrofuran-2-ylmethyl group as a bioreductively activated pro-drug system, demonstrating the utility of furan derivatives in developing targeted drug delivery mechanisms, especially for treating hypoxic solid tumors Journal of The Chemical Society-perkin Transactions 1, 1997.

Antimicrobial Applications

A series of 3-[2-chloroquinolin-3-yl)methylene]-5-aryl-furan-2(3H)-ones synthesized and evaluated for their anti-inflammatory and antibacterial activities indicated significant activity against Staphylococcus aureus and Escherichia coli. This research, conducted by Alam et al. (2011), points to the promise of furan-quinoline derivatives in developing new antimicrobial agents Journal of The Serbian Chemical Society, 2011.

Enzyme-catalyzed Transformations

Research into the enzyme-catalyzed oxidation of bio-derived furans, such as 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid, showcases the potential of biological systems to transform furan derivatives into valuable chemicals. Dijkman, Groothuis, and Fraaije (2014) detailed an enzyme that performs four consecutive oxidations, transforming 5-hydroxymethylfurfural into furan-2,5-dicarboxylic acid efficiently, highlighting the environmental benefits of such biocatalytic processes Angewandte Chemie, 2014.

Catalytic Transformations for Sustainable Chemistry

Gupta et al. (2015) reported the catalytic transformation of bio-derived furans to ketoacids and diketones using water-soluble ruthenium catalysts. This work emphasizes the role of sustainable catalysts in converting biomass-derived compounds into valuable chemical products, supporting the development of green chemical processes Green Chemistry, 2015.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-[5-(2-Carboxyphenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid are not fully understood yet. Furan derivatives, including this compound, have been explored for their potential antibacterial properties . The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .

Cellular Effects

The cellular effects of this compound are currently under investigation. As a furan derivative, it may exhibit a wide range of biological and pharmacological characteristics

Properties

IUPAC Name

2-[5-(2-carboxyphenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClNO5/c22-11-5-6-16-14(9-11)15(21(26)27)10-17(23-16)19-8-7-18(28-19)12-3-1-2-4-13(12)20(24)25/h1-10H,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOXUDREGVJRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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